4-iodo-N,2-dimethylaniline
Overview
Description
Mechanism of Action
Target of Action
4-Iodo-N,2-dimethylaniline is an organic compound used to attach the dimethylanilinyl group to other substrates . The primary targets of this compound are therefore the substrates to which it is being attached. These substrates can vary widely depending on the specific application and context.
Mode of Action
The compound interacts with its targets through a process known as iodination . This is a chemical reaction where an iodine atom is introduced into a molecular structure. In the case of this compound, the iodination process is used to attach the dimethylanilinyl group to other substrates .
Result of Action
The primary result of the action of this compound is the successful attachment of the dimethylanilinyl group to other substrates . This can have various molecular and cellular effects, depending on the nature of the substrate and the context of the reaction.
Preparation Methods
4-Iodo-N,2-dimethylaniline is synthesized through the iodination of dimethylaniline. The reaction involves the interaction of dimethylaniline with iodine (I₂), resulting in the formation of 4-iododimethylaniline and hydrogen iodide (HI) as a byproduct . The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NMe}_2 + \text{I}_2 \rightarrow \text{I:C}_6\text{H}_4\text{NMe}_2 + \text{HI} ]
Chemical Reactions Analysis
4-Iodo-N,2-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction Reactions: Reduction can lead to the removal of the iodine atom or modification of the dimethylamino group.
Common reagents used in these reactions include molecular iodine, oxidizing agents like 2-iodosobenzoate, and reducing agents such as sodium borohydride .
Scientific Research Applications
4-Iodo-N,2-dimethylaniline is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the derivatization of biological molecules for analytical purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes and pigments.
Comparison with Similar Compounds
4-Iodo-N,2-dimethylaniline can be compared with other similar compounds such as:
4-Bromo-N,N-dimethylaniline: Similar structure but with a bromine atom instead of iodine.
4-Chloro-N,N-dimethylaniline: Contains a chlorine atom instead of iodine.
4-Fluoro-N,N-dimethylaniline: Features a fluorine atom in place of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs .
Properties
IUPAC Name |
4-iodo-N,2-dimethylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIHAAZAFYMRJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.